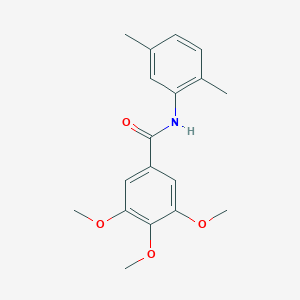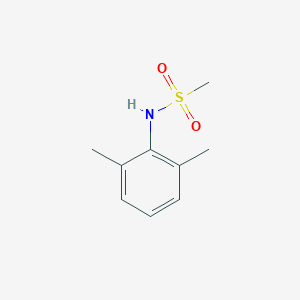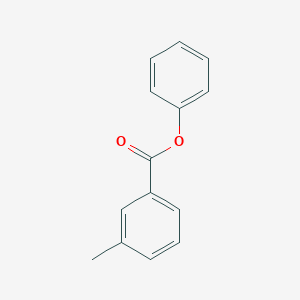![molecular formula C17H18N2O2 B311590 N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B311590.png)
N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamidophenyl group attached to a dimethylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 4-acetamidophenol with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-acetamidophenyl)-4-methylbenzamide
- N-(4-acetamidophenyl)-2,3-dimethylbenzamide
- N-(4-acetamidophenyl)-3,5-dimethylbenzamide
Uniqueness
N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both acetamidophenyl and dimethylbenzamide groups provides a distinct structural framework that can be exploited for various applications .
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-5-14(10-12(11)2)17(21)19-16-8-6-15(7-9-16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Clé InChI |
PSMSSIUNLXMEEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B311521.png)
![Methyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B311523.png)




